![molecular formula C17H14FNO2S B5549458 2-(2-fluorophenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5549458.png)
2-(2-fluorophenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one
Overview
Description
Synthesis Analysis
While direct information on the synthesis of this specific compound is scarce, related compounds provide insight into possible synthetic routes. For instance, compounds like 2-(2-nitroanilino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile have been synthesized through reactions involving amino and carbonitrile groups, suggesting that similar methods could be applicable (de Lima et al., 2010).
Molecular Structure Analysis
Molecular structure analysis often involves studying the conformation and configuration of molecules. For analogs of the compound , structures have shown coplanar rings and intramolecular interactions, indicative of the complex interplay of forces within such molecules (de Lima et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often include nucleophilic substitution, cyclization, and interactions with amines. For instance, compounds like 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile highlight the reactivity of the fluorophenyl group and the potential for forming diverse structures through various chemical reactions (Kour et al., 2014).
Scientific Research Applications
Inhibition of Cholesterol Esterase and Acetylcholinesterase
A study by Pietsch and Gütschow (2005) explored thieno[1,3]oxazin-4-ones as inhibitors of cholesterol esterase (CEase) and acetylcholinesterase (AChE). Compounds in this class, with cycloaliphatic rings fused at the thiophene, showed promising results as CEase inhibitors. This research indicates potential applications in targeting conditions related to cholesterol metabolism and AChE activity, which is relevant in Alzheimer's disease research (Pietsch & Gütschow, 2005).
Antitumor Activity
El-Sherbeny, Abdel-Aziz, and Ahmed (2010) synthesized and tested novel diarylsulfonylurea derivatives, including structures related to 2-(2-fluorophenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one, for antitumor activity. Certain compounds demonstrated broad-spectrum antitumor activity, suggesting potential applications in cancer research (El-Sherbeny, Abdel-Aziz, & Ahmed, 2010).
Enzyme Inhibition
Gütschow and Neumann (1998) examined a series of thieno[2,3-d][1,3]oxazin-4-ones for their inhibitory activity toward human leukocyte elastase. This research provides insights into potential therapeutic applications in conditions like inflammatory diseases, where elastase inhibition could be beneficial (Gütschow & Neumann, 1998).
Lipoxygenase Inhibition
Vieweg et al. (1992) synthesized compounds showing inhibitory activity against different lipoxygenases, indicating potential applications in treating inflammatory and allergic conditions. This research further highlights the versatility of thieno[2,3-d][1,3]oxazin-4-one derivatives in pharmacological applications (Vieweg et al., 1992).
Antibacterial Applications
Holla, Bhat, and Shetty (2003) investigated fluorine-containing thiadiazolotriazinones for antibacterial activities. This study, involving fluorine-substituted compounds similar to the chemical , suggests potential applications in developing new antibacterial agents (Holla, Bhat, & Shetty, 2003).
Herbicidal Activity
Mingzhi Huang et al. (2005) synthesized and evaluated derivatives of 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-diones, including flumioxazin, for herbicidal activity. This research opens avenues for the compound's use in agricultural applications, specifically as a herbicide (Mingzhi Huang et al., 2005).
properties
IUPAC Name |
5-(2-fluorophenyl)-4-oxa-8-thia-6-azatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2S/c18-12-8-5-4-6-10(12)15-19-16-14(17(20)21-15)11-7-2-1-3-9-13(11)22-16/h4-6,8H,1-3,7,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUMQIGOOJWQEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC3=C2C(=O)OC(=N3)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)-5,6,7,8,9-pentahydrocyclohepta[1,2-d]1,3-oxazino[4,5-b]thio phen-4-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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